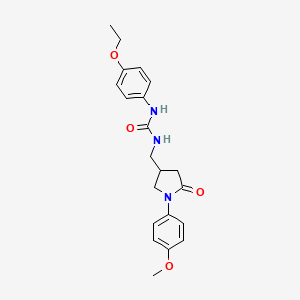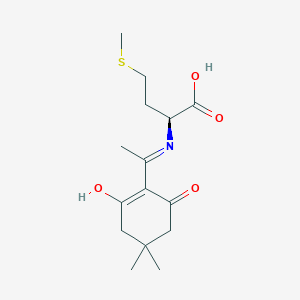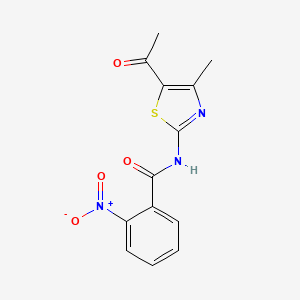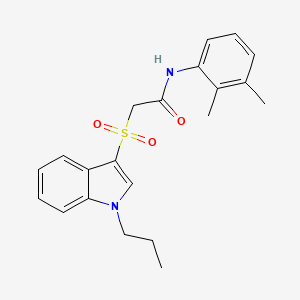
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is likely to be an organic compound consisting of a pyrazole ring which is a heterocyclic compound with a 5-membered ring containing two nitrogen atoms, and a carboxylic acid group attached to the 5-position of the pyrazole ring. The 3-position of the pyrazole ring is substituted with a 4-fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The 4-fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring, a phenyl ring, and a carboxylic acid group. The presence of the fluorine atom on the phenyl ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound could undergo typical carboxylic acid reactions such as esterification and amide formation. The pyrazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Corrosion Inhibition
The compound has been used in the synthesis of pyridazinone analogs, which have demonstrated anti-corrosion characteristics on carbon steel in acidic environments . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .
Biological Evaluation
A series of ether functionalization of spiro-tetronic acid derivatives, which include the compound, have been synthesized and screened for their potential insecticidal activity against Heliothis armigera and Plutella xylostella .
Production of Fluorinated Anesthetics
4-Fluorophenylacetic acid, which can be derived from the compound, is used as an intermediate in the production of fluorinated anesthetics .
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Preparation of 7-Fluoro-1-tetralone
3-(4-fluorobenzoyl)-propionic acid, which can be derived from the compound, was used in the preparation of 7-Fluoro-1-tetralone by Wolff-Kishner reduction followed by ring closure with polyphosphoric acid .
Development of New Organofluorine Compounds
The unique properties of the fluorine atom stimulate widespread use and development of new organofluorine compounds in agrochemistry, biotechnology, and pharmacology applications .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds with an indole nucleus have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
One study found that a similar compound hindered corrosion in a 1-m hcl medium, and the performance of inhibition improved with the compound amount but reduced somewhat with temperature . This suggests that environmental factors such as pH and temperature may influence the action of this compound.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZCZCULAVSPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943863-70-5 |
Source


|
| Record name | 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)






![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)



![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)
